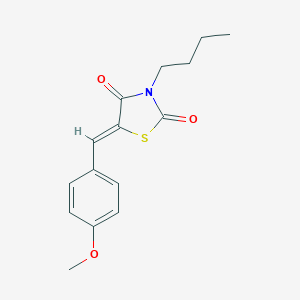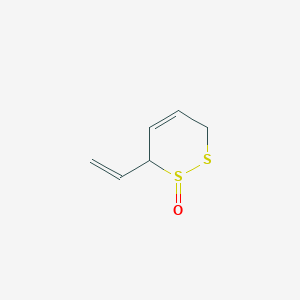
(5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as MTD, is a thiazolidinedione derivative that has shown potential in various scientific research applications. MTD has been synthesized through different methods and has been found to exhibit significant biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act through multiple pathways. (5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to inhibit the activity of histone deacetylases, which play a crucial role in gene expression and cell differentiation. It has also been found to inhibit the activity of the NF-κB pathway, which plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects
(5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. This makes it a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. However, one of the limitations of using (5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for (5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione research. One area of research is the development of new (5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione derivatives with improved solubility and potency. Another area of research is the investigation of the mechanism of action of (5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, which could lead to the development of new drugs for the treatment of cancer and inflammatory diseases. Additionally, the potential of (5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione as a therapeutic agent for other diseases such as diabetes and Alzheimer's disease should be explored.
Méthodes De Synthèse
(5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been synthesized through various methods. One of the most common methods is the reaction of 4-methoxybenzaldehyde with 3-butyl-2,4-thiazolidinedione in the presence of a catalyst. The reaction yields (5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione as a yellow solid, which is then purified through recrystallization.
Applications De Recherche Scientifique
(5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential in various scientific research applications. One of the most promising areas of research is its potential as an anti-cancer agent. (5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to exhibit anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
(5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the inflammatory response. This makes (5Z)-3-butyl-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
Formule moléculaire |
C15H17NO3S |
|---|---|
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
(5Z)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C15H17NO3S/c1-3-4-9-16-14(17)13(20-15(16)18)10-11-5-7-12(19-2)8-6-11/h5-8,10H,3-4,9H2,1-2H3/b13-10- |
Clé InChI |
IUBFXWZENMVJGH-RAXLEYEMSA-N |
SMILES isomérique |
CCCCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=O |
SMILES |
CCCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=O |
SMILES canonique |
CCCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229566.png)

![5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229568.png)
![2-[3-Methyl(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B229569.png)
![2-[(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B229570.png)
![5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229572.png)

![5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229577.png)
![5-[Methyl(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B229578.png)
![N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide](/img/structure/B229583.png)
![N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide](/img/structure/B229584.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)

![N'-[(1-isobutyl-1H-benzimidazol-2-yl)methylene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B229594.png)